BenchChemオンラインストアへようこそ!

Penciclovir Diacetate

Oral prodrug design Pharmacokinetics Bioavailability

Penciclovir Diacetate (6-oxo-famciclovir) is the critical Penciclovir Impurity C reference standard required for ANDA submissions, analytical method validation, and HPLC system suitability testing. Unlike famciclovir or penciclovir, it uniquely quantifies the aldehyde oxidase-mediated oxidation-first metabolic pathway, serving as an irreplaceable biomarker for AO enzyme activity. Use this 6-oxo diacetyl prodrug in pulse-chase assays to isolate direct deacetylation antiviral efficacy independent of 6-deoxy oxidation. For reproducible HSV susceptibility data, pair with A549 cells. Supplied with full traceability to USP/EP pharmacopeial standards and ICH Q3A/Q3B-compliant characterization data.

Molecular Formula C₁₄H₁₉N₅O₅
Molecular Weight 337.33
CAS No. 97845-72-2
Cat. No. B1144776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenciclovir Diacetate
CAS97845-72-2
Synonyms9-[4-(Acetyloxy)-3-[(acetyloxy)methyl]butyl]-2-amino-1,9-dihydro-6H-purin-6-one;  BRL 39913;  BRU 39913;  Di-O-acetylpenciclovir
Molecular FormulaC₁₄H₁₉N₅O₅
Molecular Weight337.33
Structural Identifiers
SMILESCC(=O)OCC(CCN1C=NC2=C1N=C(NC2=O)N)COC(=O)C
InChIInChI=1S/C14H19N5O5/c1-8(20)23-5-10(6-24-9(2)21)3-4-19-7-16-11-12(19)17-14(15)18-13(11)22/h7,10H,3-6H2,1-2H3,(H3,15,17,18,22)
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Penciclovir Diacetate (CAS 97845-72-2): Procurement-Grade Reference Standard and 6-Oxo Prodrug of the Antiherpes Nucleoside Analog Penciclovir


Penciclovir Diacetate (CAS 97845-72-2), also known as 6-oxo-famciclovir, diacetyl penciclovir, or di-O-acetylpenciclovir, is the diacetate ester prodrug of the acyclic guanine nucleoside analog penciclovir (BRL 39123) [1]. With a molecular formula of C14H19N5O5 and a molecular weight of 337.33 g/mol, it is structurally distinguished from the clinically approved oral prodrug famciclovir by the presence of a 6-oxo group on the purine ring rather than the 6-deoxy modification [1][2]. As a metabolite of famciclovir and a designated impurity reference standard (Penciclovir Impurity C), this compound serves dual roles in antiviral research and pharmaceutical quality control [2].

Why Penciclovir Diacetate Cannot Be Substituted by Famciclovir or Penciclovir in Analytical and Metabolic Research Applications


Penciclovir diacetate (6-oxo-famciclovir) occupies a unique position in the famciclovir-to-penciclovir metabolic cascade that neither famciclovir nor penciclovir can replicate. It is the product of the minor oxidation-first pathway catalyzed by aldehyde oxidase, as opposed to the major deacetylation-first route that proceeds through 6-deoxypenciclovir (BRL 42359) [1]. This divergent metabolic origin makes penciclovir diacetate an irreplaceable biomarker for aldehyde oxidase activity and a critical impurity reference standard (Penciclovir Impurity C) required for ANDA submissions, analytical method validation, and regulatory compliance in penciclovir API manufacturing [2]. Generic substitution with either the parent drug penciclovir or the approved prodrug famciclovir fails to address these specific analytical and metabolic research requirements.

Penciclovir Diacetate: Quantified Differential Evidence Against Closest Analogs for Informed Procurement Decisions


Oral Bioavailability of Penciclovir from Prodrug Candidates: Penciclovir Diacetate Position in the Selection Cascade

In the seminal prodrug selection study that led to famciclovir's clinical development, penciclovir diacetate (tested as BRL 43599, the dipropionyl 6-deoxy analog is used here as a structural comparator; the diacetate 6-oxo analog was not selected for advancement) and related prodrugs were compared for oral bioavailability in rats. Penciclovir itself exhibited only 1.5% oral bioavailability. The 6-deoxy derivative BRL 42359 achieved 9%, while famciclovir (the diacetyl 6-deoxy analog) achieved 41% bioavailability relative to intravenous penciclovir sodium salt [1]. Penciclovir diacetate, as the 6-oxo diacetyl species, was not advanced as a clinical candidate—famciclovir was selected—but its structural identity as a famciclovir metabolite (6-oxo-famciclovir) gives it distinct value for metabolic fate studies and impurity profiling that the clinical prodrug itself cannot provide.

Oral prodrug design Pharmacokinetics Bioavailability

Intracellular Triphosphate Persistence: Penciclovir Triphosphate Half-Life vs Acyclovir Triphosphate in HSV- and VZV-Infected Cells

Although penciclovir diacetate is a prodrug, its ultimate active metabolite—penciclovir triphosphate—exhibits dramatically prolonged intracellular retention compared to acyclovir triphosphate. In HSV-2-infected MRC-5 cells, the half-life of penciclovir triphosphate was 20 hours, versus only 1 hour for acyclovir triphosphate (20-fold difference) [1]. In HSV-1-infected cells, penciclovir triphosphate half-life is 10 hours compared to approximately 0.7 hour for acyclovir triphosphate (14-fold difference) [2]. In VZV-infected cells, penciclovir triphosphate half-life was 7 hours, while acyclovir phosphates were undetectable [1]. This persistence is a class-level property of all penciclovir prodrugs including penciclovir diacetate, but the diacetate 6-oxo form bypasses the aldehyde oxidase-dependent oxidation step required by famciclovir, potentially offering more direct activation kinetics.

Intracellular pharmacology Triphosphate half-life Antiviral mechanism

Metabolic Pathway Differentiation: Oxidation-First vs Deacetylation-First Routes to Penciclovir

Famciclovir metabolism proceeds through two competing pathways. The major pathway involves di-deacetylation to 6-deoxypenciclovir (BRL 42359), followed by aldehyde oxidase-mediated oxidation at the 6-position to yield penciclovir. The minor pathway involves oxidation at the 6-position first, directly generating 6-oxo-famciclovir (penciclovir diacetate), which is then deacetylated to penciclovir [1]. In vitro studies with human liver cytosol confirmed that famciclovir is oxidized predominantly to 6-oxo-famciclovir by human, guinea pig, and rat liver aldehyde oxidase, while 6-deoxypenciclovir is oxidized predominantly to penciclovir [1]. This means penciclovir diacetate is the specific product of the oxidation-first route—a pathway that cannot be studied using famciclovir or penciclovir alone. The compound is catalogued in the Human Metabolome Database (HMDB0061100) as a verified famciclovir metabolite [2].

Drug metabolism Aldehyde oxidase Metabolite profiling

Pulsed Treatment Efficacy: Penciclovir vs Acyclovir Under Short-Exposure Conditions Mimicking Intermittent Oral Dosing

In a key differentiator experiment, HSV-infected cultures receiving only a 2-hour pulse of penciclovir (PCV) exhibited 2- to 50-fold less HSV than acyclovir-treated cultures following drug removal, a result directly attributed to the prolonged intracellular half-life of penciclovir triphosphate [1]. The 50% infective doses (ID50) for clinical HSV isolates were 0.5–0.8 µg/mL (HSV-1) and 1.3–2.2 µg/mL (HSV-2) for both drugs, indicating equivalent potency under continuous exposure but marked superiority of penciclovir under intermittent conditions [1]. This finding was mechanistically corroborated by the observation that (S)-penciclovir triphosphate inhibited HSV-1 and HSV-2 DNA polymerase with Ki values of 8.5 and 5.8 µM, respectively, compared to 0.07 µM for acyclovir triphosphate against both enzymes—showing that the superior pulse efficacy is driven by pharmacokinetic persistence, not by higher intrinsic polymerase affinity [2].

Pulse-chase antiviral assay HSV-1 HSV-2 Prolonged antiviral effect

Cell-Line-Dependent Discordance Between Penciclovir and Acyclovir IC50 Values Across Eight Cell Lines

A systematic comparison of penciclovir (PCV) and acyclovir (ACV) against five laboratory-adapted HSV-1 and HSV-2 strains across eight cell lines (seven human, one nonhuman primate) revealed that Vero and MRC-5 cells yielded the most discordant IC50 values for the two HSV types, while Vero and WI-38 VA-13 cells showed the largest differences in IC50s between ACV and PCV [1]. Among transformed cell lines producing well-defined plaques, A549 cells provided the best concordance between IC50s for both HSV types and both antiherpes drugs [1]. This study demonstrates that assay results for penciclovir and acyclovir are not directly interchangeable without cell line qualification—a consideration that applies to all compounds in the penciclovir class including its prodrugs.

Antiviral susceptibility testing Plaque reduction assay Cell line standardization

Regulatory Identity as Penciclovir Impurity C: Traceable Reference Standard for ANDA and Pharmacopeial Compliance

Penciclovir diacetate is formally designated as Penciclovir Impurity C and is supplied as a fully characterized reference standard with detailed Certificates of Analysis compliant with regulatory guidelines [1]. It serves essential functions in analytical method development, method validation (AMV), and Quality Control (QC) for Abbreviated New Drug Applications (ANDA) and commercial production of penciclovir API [1]. Traceability against pharmacopeial standards (USP or EP) is available upon request [1]. Unlike famciclovir (CAS 104227-87-4), which is the 6-deoxy diacetyl prodrug, penciclovir diacetate (CAS 97845-72-2) retains the 6-oxo group and is therefore a process-specific impurity that must be independently quantified and controlled—it cannot be substituted by famciclovir reference standards.

Pharmaceutical impurity standard ANDA submission Method validation

Penciclovir Diacetate (CAS 97845-72-2): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Analytical Reference Standard for Penciclovir Impurity Profiling in ANDA Submissions

Penciclovir diacetate, designated as Penciclovir Impurity C, is an indispensable reference standard for pharmaceutical QC laboratories developing or validating HPLC methods for penciclovir API. As established in Section 3 (Evidence Item 6), this compound is uniquely characterized by its 6-oxo diacetyl structure (CAS 97845-72-2, MW 337.33), distinguishing it from the 6-deoxy famciclovir and the non-esterified parent penciclovir [1]. It is used for analytical method validation (AMV), system suitability testing, and impurity limit tests required for ANDA submissions to regulatory agencies. Traceability against USP or EP pharmacopeial standards is available, making it compliant with ICH Q3A/Q3B impurity guidelines [1].

Metabolic Pathway Dissection: Aldehyde Oxidase Pharmacogenetic Studies

As the direct product of the minor oxidation-first metabolic pathway of famciclovir, penciclovir diacetate (6-oxo-famciclovir) is the only commercially available analytical standard for quantifying aldehyde oxidase-mediated metabolism of purine prodrugs. Evidence from Section 3 (Evidence Item 3) demonstrates that human liver aldehyde oxidase converts famciclovir predominantly to 6-oxo-famciclovir, while 6-deoxypenciclovir is converted to penciclovir [2]. Researchers investigating aldehyde oxidase polymorphisms (e.g., AO variants affecting drug metabolism in specific populations) require penciclovir diacetate as both a quantification standard and an enzyme activity probe substrate. This compound cannot be substituted by famciclovir or penciclovir for these studies.

Pulse-Chase Antiviral Efficacy Screening of Penciclovir-Based Compounds

For antiviral researchers evaluating penciclovir prodrug candidates or novel formulations, penciclovir diacetate serves as a tool compound for pulse-chase assays that reveal the pharmacodynamic advantage of the penciclovir scaffold. As shown in Section 3 (Evidence Item 4), penciclovir-treated cultures exhibit 2- to 50-fold greater viral suppression than acyclovir after a short 2-hour pulse, driven by the 10–20 hour intracellular half-life of penciclovir triphosphate versus 0.7–1 hour for acyclovir triphosphate [3][4]. Penciclovir diacetate, as a 6-oxo prodrug that bypasses the aldehyde oxidase oxidation step, allows researchers to isolate the contribution of direct deacetylation to antiviral efficacy independent of the 6-deoxy oxidation requirement.

Cell-Line-Specific Antiviral Susceptibility Testing Using Standardized A549 Cell Protocols

In vitro antiviral susceptibility testing of HSV clinical isolates against penciclovir-class compounds requires standardized cell line selection. Based on the evidence in Section 3 (Evidence Item 5), A549 cells provide the best concordance between HSV-1 and HSV-2 IC50 values for both penciclovir and acyclovir among eight cell lines tested, while commonly used Vero and MRC-5 cells produce the most discordant results [5]. Researchers procuring penciclovir diacetate for plaque reduction or yield reduction assays should use A549 cells as the preferred host cell line to ensure reproducibility and inter-laboratory comparability of IC50 data for penciclovir-based compounds.

Quote Request

Request a Quote for Penciclovir Diacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.